4-Cloro-1-hidroxi-2-naftoato de fenilo

Descripción general

Descripción

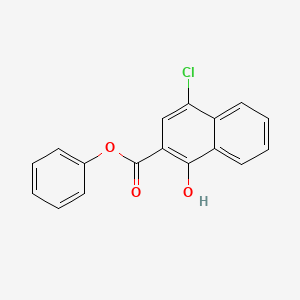

Phenyl 4-chloro-1-hydroxy-2-naphthoate is an organic compound with the molecular formula C17H11ClO3 and a molecular weight of 298.72 g/mol . It is a derivative of naphthoic acid, characterized by the presence of a phenyl ester group, a chlorine atom, and a hydroxyl group on the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

Phenyl 4-chloro-1-hydroxy-2-naphthoate can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although formic acid is recommended for mass-spectrometry compatible applications. This method allows for the isolation of impurities and is scalable for preparative separations, making it valuable in pharmacokinetics studies .

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase Composition | Acetonitrile, Water, Phosphoric Acid |

| Particle Size | 3 µm |

| Application | Isolation of impurities |

Medicinal Chemistry Applications

Phenyl 4-chloro-1-hydroxy-2-naphthoate has been investigated for its potential biological activities. Research indicates that derivatives of naphthoate compounds exhibit various pharmacological properties, including anti-inflammatory and antibacterial activities. Specifically, hydroxynaphthoate derivatives are recognized for their roles in drug discovery .

Case Study: Anticancer Activity

A study explored the binding mechanisms of N-substituted naphthoate compounds targeting Mcl1, a protein implicated in cancer cell survival. The molecular docking studies indicated that specific substitutions on the naphthoate structure could enhance binding affinity and potentially lead to novel anticancer agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl 4-chloro-1-hydroxy-2-naphthoate can be synthesized through the esterification of 4-chloro-1-hydroxy-2-naphthoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of phenol under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of phenyl 4-chloro-1-hydroxy-2-naphthoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Phenyl 4-chloro-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-1-hydroxy-2-naphthoic acid and phenol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products Formed:

Substitution: Derivatives with different substituents replacing the chlorine atom.

Oxidation: 4-chloro-1-naphthoic acid.

Hydrolysis: 4-chloro-1-hydroxy-2-naphthoic acid and phenol.

Mecanismo De Acción

Phenyl 4-chloro-1-hydroxy-2-naphthoate can be compared with other naphthoic acid derivatives:

Phenyl 1-hydroxy-2-naphthoate: Similar structure but with the hydroxyl group at a different position, leading to different chemical properties and reactivity.

Phenyl 4-(4-chlorophenylsulfonyl)-1-hydroxy-2-naphthoate: Contains a sulfonyl group, which significantly alters its chemical behavior and applications.

Uniqueness: The unique combination of the phenyl ester, chlorine, and hydroxyl groups in phenyl 4-chloro-1-hydroxy-2-naphthoate imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Comparación Con Compuestos Similares

- Phenyl 1-hydroxy-2-naphthoate

- Phenyl 4-(4-chlorophenylsulfonyl)-1-hydroxy-2-naphthoate

Actividad Biológica

Phenyl 4-chloro-1-hydroxy-2-naphthoate, a compound with notable structural features, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Phenyl 4-chloro-1-hydroxy-2-naphthoate (C17H11ClO3) is characterized by the presence of a chlorine atom and a hydroxyl group on the naphthalene ring, which contribute to its biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which may influence its biological effects.

The biological activity of Phenyl 4-chloro-1-hydroxy-2-naphthoate is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis, particularly in cancer cells. For instance, it has been shown to bind to anti-apoptotic proteins like Mcl-1, which plays a crucial role in cancer cell survival .

Antimicrobial Properties

Several studies have investigated the antimicrobial potential of Phenyl 4-chloro-1-hydroxy-2-naphthoate. It exhibits activity against various bacterial strains and fungi, making it a candidate for further exploration as an antimicrobial agent. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

The anticancer properties of Phenyl 4-chloro-1-hydroxy-2-naphthoate have been a focal point in recent research. In vitro studies demonstrate that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and death. For example, it has shown efficacy against leukemia cells by inhibiting Mcl-1, leading to increased apoptosis rates .

Study 1: Anticancer Mechanisms

In a study exploring the structure-activity relationship (SAR) of naphthoate derivatives, Phenyl 4-chloro-1-hydroxy-2-naphthoate was identified as a potent inhibitor of Mcl-1 with an IC50 value indicating significant activity against cancer cells. The study highlighted how modifications in the naphthalene ring could enhance binding affinity and selectivity towards Mcl-1 .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria and fungi. The study utilized disk diffusion methods to assess antimicrobial activity and found that Phenyl 4-chloro-1-hydroxy-2-naphthoate showed promising results against resistant strains .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Phenyl 4-chloro-1-hydroxy-2-naphthoate, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenyl thiocyanate | Contains thiocyanate instead of thioether | Antimicrobial |

| 4-Chlorophenyl isothiocyanate | Isothiocyanate group | Anticancer |

| 1-Hydroxy-2-naphthoic acid | Lacks phenyl group | Moderate antibacterial activity |

Phenyl 4-chloro-1-hydroxy-2-naphthoate stands out due to its combination of functional groups that enhance both its chemical reactivity and biological activity.

Propiedades

IUPAC Name |

phenyl 4-chloro-1-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO3/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPJEXLNOGLBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189811 | |

| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36268-75-4 | |

| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36268-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036268754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0DFM8I6D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.